molecular formula C22H26N6O3 B10873241 4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(4-methylphenyl)piperidine-1-carboxamide

4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(4-methylphenyl)piperidine-1-carboxamide

Cat. No.: B10873241
M. Wt: 422.5 g/mol
InChI Key: DPYUNJUSHGYZPU-UHFFFAOYSA-N
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Description

4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(4-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrahydropyridinecarboxamide core, substituted with a 3,4-dimethoxyphenyl group and a 4-methylphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(4-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE involves multiple steps, starting with the preparation of the tetrahydropyridinecarboxamide core. This is typically achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(4-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, organometallic compounds, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(4-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Uniqueness

4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(4-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE is unique due to its specific substitution pattern and the presence of both a tetrahydropyridinecarboxamide core and a tetraazole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H26N6O3

Molecular Weight

422.5 g/mol

IUPAC Name

4-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-(4-methylphenyl)piperidine-1-carboxamide

InChI

InChI=1S/C22H26N6O3/c1-15-4-7-17(8-5-15)23-22(29)27-12-10-18(11-13-27)28-25-21(24-26-28)16-6-9-19(30-2)20(14-16)31-3/h4-9,14,18H,10-13H2,1-3H3,(H,23,29)

InChI Key

DPYUNJUSHGYZPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)N3N=C(N=N3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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